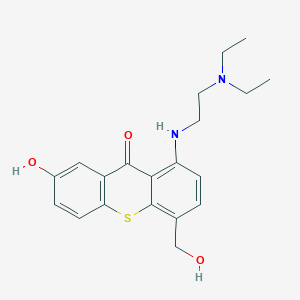
1-(2-Diethylaminoethylamino)-7-hydroxy-4-(hydroxymethyl)thioxanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Diethylaminoethylamino)-7-hydroxy-4-(hydroxymethyl)thioxanthen-9-one is a thioxanthenone derivative known for its diverse applications in scientific research and medicine. This compound has been studied for its potential therapeutic properties, particularly in the treatment of parasitic infections.
Preparation Methods
The synthesis of 1-(2-Diethylaminoethylamino)-7-hydroxy-4-(hydroxymethyl)thioxanthen-9-one involves several steps. One common synthetic route includes the reaction of thioxanthen-9-one with diethylaminoethylamine in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants under reflux in an appropriate solvent, such as ethanol or methanol. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-(2-Diethylaminoethylamino)-7-hydroxy-4-(hydroxymethyl)thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino or hydroxyl groups are replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2-Diethylaminoethylamino)-7-hydroxy-4-(hydroxymethyl)thioxanthen-9-one has been extensively studied for its applications in various fields:
Mechanism of Action
The mechanism of action of 1-(2-Diethylaminoethylamino)-7-hydroxy-4-(hydroxymethyl)thioxanthen-9-one involves its interaction with molecular targets in the parasite’s cells. It is believed to inhibit the function of certain enzymes and disrupt the parasite’s DNA, leading to its death. The compound’s effects on molecular pathways include inhibition of nucleic acid synthesis and interference with cellular metabolism .
Comparison with Similar Compounds
1-(2-Diethylaminoethylamino)-7-hydroxy-4-(hydroxymethyl)thioxanthen-9-one can be compared with other thioxanthenone derivatives, such as lucanthone and hycanthone. These compounds share similar structures and mechanisms of action but differ in their toxicity profiles and therapeutic efficacy. For example:
Lucanthone: Another thioxanthenone derivative used as an antischistosomal agent, but with a different toxicity profile.
Hycanthone: A metabolite of lucanthone, also used for treating schistosomiasis but replaced by safer drugs due to its potential carcinogenicity
Properties
CAS No. |
86455-90-5 |
|---|---|
Molecular Formula |
C20H24N2O3S |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
1-[2-(diethylamino)ethylamino]-7-hydroxy-4-(hydroxymethyl)thioxanthen-9-one |
InChI |
InChI=1S/C20H24N2O3S/c1-3-22(4-2)10-9-21-16-7-5-13(12-23)20-18(16)19(25)15-11-14(24)6-8-17(15)26-20/h5-8,11,21,23-24H,3-4,9-10,12H2,1-2H3 |
InChI Key |
UOFBHISZBBMGRO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=C2C(=C(C=C1)CO)SC3=C(C2=O)C=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















